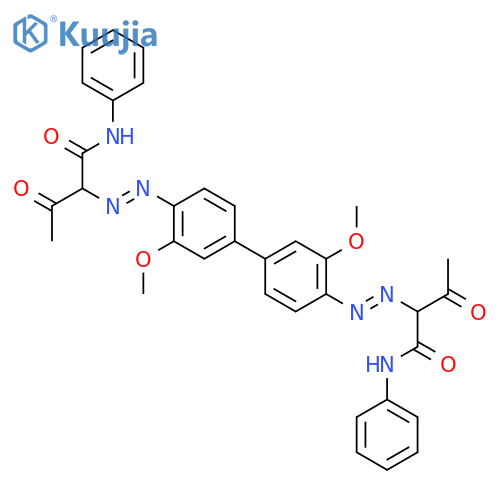Cas no 6505-28-8 (Pigment Orange 16)

Pigment Orange 16 structure
商品名:Pigment Orange 16
CAS番号:6505-28-8
MF:C34H32N6O6
メガワット:620.65448
MDL:MFCD00071971
CID:46824
Pigment Orange 16 化学的及び物理的性質
名前と識別子
-
- Pigment Orange 16
- 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide
- 2,2'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)di(E)diazene-2,1-diyl]bis(3-oxo-N-phenylbutanamide)
- 2,2'-[[3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl]bis(azo)]bis(3-oxo-N-phenyl-Butanamide]
- 21160
- C.I.Pigment Orange 16
- Dianisidine Orange
- P.O.16
- 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenylbutyramide)
-
- MDL: MFCD00071971
- インチ: 1S/C34H32N6O6/c1-21(41)31(33(43)35-25-11-7-5-8-12-25)39-37-27-17-15-23(19-29(27)45-3)24-16-18-28(30(20-24)46-4)38-40-32(22(2)42)34(44)36-26-13-9-6-10-14-26/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)
- InChIKey: DMPXHEMGDYKSFL-HVMBLDELSA-N
- ほほえんだ: COC1C=C(C2C=CC(/N=N/C(C(NC3C=CC=CC=3)=O)C(=O)C)=C(OC)C=2)C=CC=1/N=N/C(C(NC1C=CC=CC=1)=O)C(=O)C
計算された属性
- せいみつぶんしりょう: 620.23800
じっけんとくせい
- PSA: 160.24000
- LogP: 6.87680
Pigment Orange 16 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB562329-1g |
Pigment Orange 16, tech.; . |
6505-28-8 | 1g |
€281.20 | 2025-02-22 | ||
| abcr | AB562329-1 g |
Pigment Orange 16, tech.; . |
6505-28-8 | 1g |
€291.90 | 2023-06-14 |
Pigment Orange 16 関連文献
-
Beatrice Bocca,Enrico Sabbioni,Ivan Mi?eti?,Alessandro Alimonti,Francesco Petrucci J. Anal. At. Spectrom. 2017 32 616
6505-28-8 (Pigment Orange 16) 関連製品
- 6837-37-2(Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6505-28-8)Pigment Orange 16

清らかである:99%
はかる:1g
価格 ($):170.0